molecular formula C11H15F2N B2866831 (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine CAS No. 2248183-41-5

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine

Cat. No.: B2866831
CAS No.: 2248183-41-5
M. Wt: 199.245
InChI Key: YNZUXXSIBVLQPI-MRVPVSSYSA-N
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Description

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor, a reagent that facilitates the incorporation of fluorine atoms into organic molecules . The reaction conditions often require a controlled environment to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as 2-aminoacetophenones. The process may include steps like electrophilic fluorination, followed by further functionalization to introduce the amine group and achieve the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2R)-3-[4-(difluoromethyl)phenyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-8(7-14)6-9-2-4-10(5-3-9)11(12)13/h2-5,8,11H,6-7,14H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZUXXSIBVLQPI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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